molecular formula C15H22BrN3O B10898305 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B10898305
M. Wt: 340.26 g/mol
InChI Key: DGOBKFUKVMAFRC-UHFFFAOYSA-N
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Description

N-[1-(bicyclo[221]hept-2-yl)ethyl]-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetamide is a complex organic compound characterized by its unique bicyclic structure and the presence of a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the bicyclic structure: The bicyclo[2.2.1]heptane moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and ethylene.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized through the condensation of hydrazine with 1,3-diketones or β-keto esters.

    Bromination: The bromine atom can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS).

    Coupling of the two moieties: The final step involves coupling the bicyclic structure with the pyrazole ring through an acetamide linkage, typically using acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-bicyclo[2.2.1]hept-2-yl-ethyl)-2-(2-hydroxy-phenoxy)-acetamide
  • Bicyclo[2.2.1]hept-2-ene, 2-methyl-
  • Bicyclo[3.1.1]hept-2-ene, 2,6-dimethyl-6-(4-methyl-3-pentenyl)-

Uniqueness

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetamide is unique due to the presence of both a bicyclic structure and a brominated pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H22BrN3O

Molecular Weight

340.26 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3-methylpyrazol-1-yl)acetamide

InChI

InChI=1S/C15H22BrN3O/c1-9(13-6-11-3-4-12(13)5-11)17-15(20)8-19-7-14(16)10(2)18-19/h7,9,11-13H,3-6,8H2,1-2H3,(H,17,20)

InChI Key

DGOBKFUKVMAFRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)CC(=O)NC(C)C2CC3CCC2C3

Origin of Product

United States

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